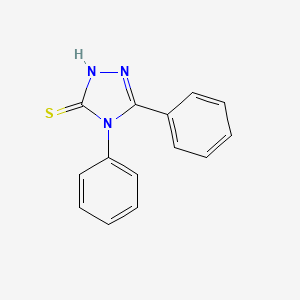

4,5-diphenyl-4H-1,2,4-triazole-3-thiol

Übersicht

Beschreibung

4,5-diphenyl-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C14H11N3S and its molecular weight is 253.32 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Compounds containing the 1,2,4-triazole scaffold, such as fluconazole and alprazolam, have been known to exhibit a wide range of biological activities, including antianxiety, antimicrobial, antimycotic, anticancer, diuretic, and antifungal effects .

Mode of Action

It is known that 1,2,4-triazole derivatives can interact with their targets in various ways, depending on the nature and number of substituents or fused heterocycles .

Biochemical Pathways

1,2,4-triazole derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities .

Result of Action

Based on the known effects of similar 1,2,4-triazole derivatives, it can be inferred that this compound may have significant biological effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4,5-diphenyl-4H-1,2,4-triazole-3-thiol .

Biochemische Analyse

Biochemical Properties

It is known that 1,2,4-triazole derivatives can interact with various enzymes, proteins, and other biomolecules . The specific nature of these interactions depends on the structure of the derivative and the biomolecules involved.

Cellular Effects

It is speculated that this compound could influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that 1,2,4-triazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound was synthesized in two steps: first, it was S-alkylated using a halogenated acetal and cesium carbonate, and then several acetal deprotection procedures were tested .

Biologische Aktivität

4,5-Diphenyl-4H-1,2,4-triazole-3-thiol (abbreviated as DPTT) is a member of the triazole family known for its diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, agriculture, and materials science. This article reviews the biological activity of DPTT, focusing on its antimicrobial, anticancer, antioxidant properties, and its mechanism of action.

Chemical Structure and Properties

DPTT is characterized by the presence of a triazole ring fused with thiol functionality. Its chemical formula is , and it possesses significant electron-donating properties due to the sulfur atom in the thiol group.

Antimicrobial Activity

DPTT exhibits potent antimicrobial properties against various pathogens. Studies have shown that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. The compound's mode of action involves disrupting bacterial cell wall synthesis and interfering with cellular metabolism.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Candida albicans | 10 | 128 µg/mL |

These findings suggest that DPTT could be a candidate for developing new antimicrobial agents .

Anticancer Activity

Research has indicated that DPTT possesses significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The compound appears to exert its effects by modulating key signaling pathways involved in cell proliferation and survival.

Case Study:

In a study involving MCF-7 breast cancer cells, DPTT treatment resulted in a reduction of cell viability by approximately 70% at a concentration of 50 µM after 48 hours. Mechanistic studies revealed that DPTT activates caspase-3 and caspase-9, leading to programmed cell death .

Antioxidant Activity

DPTT has also been evaluated for its antioxidant potential. Using the DPPH and ABTS assays, it was found to scavenge free radicals effectively.

| Assay | IC50 Value (µM) |

|---|---|

| DPPH | 25 |

| ABTS | 30 |

These results indicate that DPTT can protect cells from oxidative stress, which is crucial for preventing various diseases linked to oxidative damage .

The biological activities of DPTT can be attributed to several mechanisms:

- Interaction with Cellular Targets : DPTT binds to specific proteins involved in cell signaling pathways, altering their function.

- Free Radical Scavenging : The thiol group in DPTT plays a critical role in neutralizing reactive oxygen species (ROS), thereby reducing oxidative stress.

- Enzyme Inhibition : Preliminary studies suggest that DPTT may inhibit certain enzymes critical for microbial growth and cancer cell proliferation .

Synthesis and Derivatives

DPTT can be synthesized through various methods, including S-alkylation processes that enhance its biological activity. Derivatives of DPTT have been synthesized to improve potency and selectivity against specific targets.

Wissenschaftliche Forschungsanwendungen

Synthesis of 4,5-Diphenyl-4H-1,2,4-Triazole-3-Thiol

The synthesis of this compound typically involves cyclization reactions using thiocarbohydrazide and substituted benzoic acids or other suitable precursors. The compound can be further modified to enhance its biological activity or tailor its properties for specific applications.

Biological Activities

Antimicrobial Properties

Research has demonstrated that derivatives of 4H-1,2,4-triazole compounds exhibit significant antibacterial and antifungal activities. For instance:

- Antibacterial Activity : Studies have shown that triazole derivatives can effectively inhibit a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives have been reported as low as 2 µg/mL against E. coli .

- Antifungal Activity : Compounds derived from triazoles have been recognized for their antifungal properties. They are often compared to established antifungals like fluconazole .

Anti-inflammatory and Analgesic Effects

Some derivatives have also demonstrated anti-inflammatory and analgesic properties. For example, triazole compounds were shown to inhibit inflammation in animal models comparable to conventional anti-inflammatory drugs .

Anticancer Potential

Recent studies indicate that this compound exhibits anticancer activity by inducing apoptosis in cancer cells. Molecular modeling studies suggest that these compounds can interact with specific biological targets involved in cancer progression .

Industrial Applications

In addition to their pharmaceutical relevance, triazole compounds have various industrial applications:

- Corrosion Inhibitors : Triazoles are utilized as eco-friendly corrosion inhibitors for metals in various environments .

- Analytical Reagents : They serve as reagents in analytical chemistry for detecting metal ions and other compounds .

Case Study 1: Antibacterial Activity

A study conducted on a series of triazole derivatives showed that those with specific substituents exhibited enhanced antibacterial activity compared to standard antibiotics. The research involved testing against both Gram-positive and Gram-negative bacteria, revealing that certain derivatives had MIC values lower than traditional treatments .

Case Study 2: Antifungal Efficacy

Another study focused on the antifungal properties of synthesized triazole derivatives against Candida albicans. Results indicated that some compounds achieved zones of inhibition comparable to established antifungal agents .

Analyse Chemischer Reaktionen

S-Alkylation Reactions

The thiol group undergoes nucleophilic substitution with alkyl halides or acetal derivatives. A key study demonstrated S-alkylation using 2-bromo-1,1-diethoxyethane (bromoacetaldehyde diethyl acetal) under basic conditions:

Reaction Conditions:

-

Base: Cs₂CO₃ (cesium carbonate)

-

Solvent: DMF (dimethylformamide)

-

Temperature: 0°C → room temperature → 60°C (stepwise heating)

The product, 3-((2,2-diethoxyethyl)thio)-4,5-diphenyl-4H-1,2,4-triazole (2) , was characterized via , confirming successful alkylation. This reaction proceeds via an S2 mechanism, where the thiolate anion attacks the electrophilic carbon of the acetal .

Optimized Deprotection Methods:

| Method | Conditions | Conversion | Outcome |

|---|---|---|---|

| HCl (conc.) in THF-H₂O | 1 h, room temperature | 100% | Aldehyde detected as bisulfite adduct |

| TFA in CH₂Cl₂ | 24 h, room temperature | 100% | Aldehyde detected as bisulfite adduct |

| Lewis acids (e.g., FeCl₃) | Catalytic, various solvents | <5% | Minimal conversion |

Key Insight: Strong Brønsted acids (HCl, TFA) outperformed Lewis acids, likely due to hydrogen bonding between the acetal’s oxygen and the triazole’s nitrogen, which reduced electrophilicity in non-acidic conditions .

Bisulfite Adduct Formation

To stabilize the aldehyde (3) , it was trapped as a sodium bisulfite adduct (4) .

Procedure:

-

Hydrolyze (2) with HCl in THF-H₂O.

-

Add NaHSO₃ (sodium bisulfite) in ethanol/ethyl acetate.

-

Isolate sodium 2-((4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio)-1-hydroxyethane-1-sulfonate (4) as a white precipitate (yield: 71%) .

Characterization:

-

showed disappearance of acetal protons and emergence of a singlet for the bisulfite-bound CH(OH) group.

Thiol-Based Condensation Reactions

While not directly reported for 4,5-diphenyl-4H-1,2,4-triazole-3-thiol, analogous triazole-thiols undergo:

-

Schiff base formation with aldehydes (e.g., synthesis of (E)-4-(4-bromonaphthalen-1-yl methylene amino)-5-phenyl-4H-1,2,4-triazole-3-thiol ) .

-

Mannich reactions with amines and formaldehyde to generate antimicrobial hybrids .

Comparative Reactivity Insights

-

Steric Effects: The 4,5-diphenyl groups hinder electrophilic substitution at the triazole ring, directing reactivity to the thiol group.

-

Electronic Effects: The triazole ring’s electron-deficient nature enhances the thiol’s nucleophilicity, favoring S-alkylation over N-alkylation .

Challenges and Limitations

Eigenschaften

IUPAC Name |

3,4-diphenyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3S/c18-14-16-15-13(11-7-3-1-4-8-11)17(14)12-9-5-2-6-10-12/h1-10H,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGTQPTZBBLHLBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=S)N2C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6596-82-3 | |

| Record name | diphenyl-4H-1,2,4-triazole-3-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What are the potential applications of 4,5-diphenyl-4H-1,2,4-triazole-3-thiol based on current research?

A1: Current research primarily focuses on this compound and its derivatives as corrosion inhibitors for mild steel in acidic environments [, ]. Studies suggest that these compounds adsorb onto the steel surface, forming a protective film that hinders corrosive processes []. Further research is needed to explore other potential applications.

Q2: How effective is this compound as a corrosion inhibitor?

A2: Electrochemical studies indicate that this compound demonstrates good inhibition efficiency, reaching optimal levels at specific concentrations (50 mg/L for this compound) []. It acts as a mixed-type inhibitor, primarily affecting the cathodic corrosion process [].

Q3: What is the role of computational chemistry in understanding the properties of this compound?

A3: Computational methods like GFN2-xTB with implicit solvation models help predict the structural and electronic properties of this compound in solution []. This information can elucidate its behavior as a corrosion inhibitor and guide the design of new, more effective derivatives.

Q4: Have any structure-activity relationship (SAR) studies been conducted on this compound derivatives?

A4: While specific SAR studies focusing on this compound are limited, research indicates that modifications to the triazole ring, such as the introduction of a propargyl group in 3,4-diphenyl-5-(prop-2-yn-1-ylthio)-4H-1,2,4-triazole, can impact its effectiveness as a corrosion inhibitor []. Further investigations into the influence of structural variations on activity and other properties are crucial for developing improved derivatives.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.